molecular formula C21H25N3O2S B130390 Quetiapine-D4 hemifumarate CAS No. 1031703-35-1

Quetiapine-D4 hemifumarate

Cat. No.: B130390
CAS No.: 1031703-35-1
M. Wt: 387.5 g/mol
InChI Key: URKOMYMAXPYINW-LXEIGJDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quetiapine-D4 hemifumarate is a deuterium-labeled derivative of quetiapine hemifumarate. Quetiapine hemifumarate is a psychotropic agent primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .

Preparation Methods

The synthesis of Quetiapine-D4 hemifumarate involves several steps:

    Synthesis of 11-chlorodibenzo[b,f][1,4]thiazepine: This intermediate is prepared by reacting dibenzo[b,f][1,4]thiazepine with thionyl chloride.

    Formation of 11-piperazinyldibenzo[b,f][1,4]thiazepine: The intermediate is then reacted with piperazine to form 11-piperazinyldibenzo[b,f][1,4]thiazepine.

    Ethoxylation: The compound undergoes ethoxylation to introduce the ethoxy group.

    Deuterium Labeling: Deuterium atoms are introduced at specific positions to form Quetiapine-D4.

    Formation of Hemifumarate Salt: Finally, the deuterium-labeled quetiapine is reacted with fumaric acid to form the hemifumarate salt.

Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Quetiapine-D4 hemifumarate undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of quetiapine .

Scientific Research Applications

Quetiapine-D4 hemifumarate is widely used in scientific research due to its stability and precise labeling:

Mechanism of Action

Quetiapine-D4 hemifumarate exerts its effects by antagonizing dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and bipolar disorder. The compound also has a high affinity for histamine H1 receptors, contributing to its sedative effects. The deuterium labeling does not alter the mechanism of action but enhances the stability and allows for more accurate tracking in pharmacokinetic studies .

Comparison with Similar Compounds

Quetiapine-D4 hemifumarate is similar to other deuterium-labeled psychotropic agents such as:

    Olanzapine-D4: Another deuterium-labeled antipsychotic used for similar research purposes.

    Clozapine-D4: A deuterium-labeled version of clozapine, used in studies of treatment-resistant schizophrenia.

    Risperidone-D4: A deuterium-labeled version of risperidone, used in pharmacokinetic studies.

What sets this compound apart is its specific application in studying the pharmacokinetics and pharmacodynamics of quetiapine, providing valuable insights into its metabolism and action .

Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i13D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOMYMAXPYINW-LXEIGJDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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